4-(Benzo[b]thiophen-3-yl)butan-2-amine
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Overview
Description
4-(Benzo[b]thiophen-3-yl)butan-2-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, catalytic processes, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
4-(Benzo[b]thiophen-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit certain kinases, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzo[b]thiophene: A similar compound with an amine group attached to the benzo[b]thiophene moiety.
Benzo[b]thiophen-4-amine: Another related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(Benzo[b]thiophen-3-yl)butan-2-amine is unique due to its specific substitution pattern and the presence of the butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NS |
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Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
XUUMTFSQZAKYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC2=CC=CC=C21)N |
Origin of Product |
United States |
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